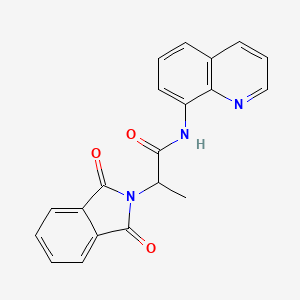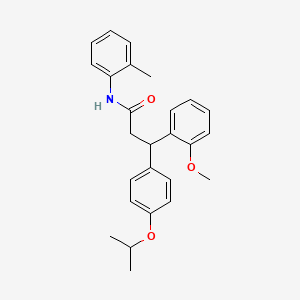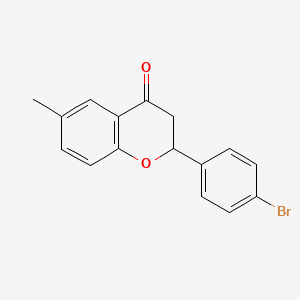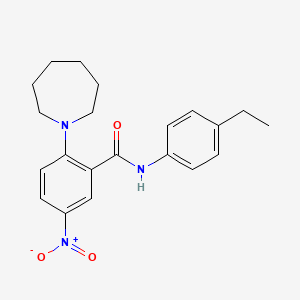
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylpropanamide
Descripción general
Descripción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylpropanamide, also known as QPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. QPP is a synthetic compound that has been synthesized through a specific method. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research and development. In
Mecanismo De Acción
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylpropanamide is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, this compound can alter gene expression and potentially inhibit the growth of cancer cells. This compound has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation. By inhibiting this pathway, this compound can potentially reduce inflammation and alleviate symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been found to have antiviral and antifungal properties, making it a potential treatment for viral and fungal infections. In addition, this compound has been found to have neuroprotective effects, potentially protecting neurons from damage and preventing neurodegenerative diseases. This compound has also been found to have anti-inflammatory effects, potentially reducing inflammation and alleviating symptoms of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylpropanamide has several advantages for lab experiments. The compound is stable and can be synthesized in large quantities, making it suitable for further research and development. This compound has also been found to have low toxicity, making it a safer alternative to other compounds. However, there are also limitations to using this compound in lab experiments. The compound has poor solubility in water, making it difficult to administer to cells or animals. In addition, this compound has limited bioavailability, meaning that it may not be effective in vivo.
Direcciones Futuras
There are several future directions for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylpropanamide research. One area of research is the development of this compound-based drugs for the treatment of cancer, viral and fungal infections, and neurodegenerative diseases. Another area of research is the optimization of the synthesis method to increase the yield and purity of this compound. In addition, future research could focus on improving the solubility and bioavailability of this compound, making it more effective in vivo. Finally, future research could explore the mechanism of action of this compound in more detail, potentially identifying new targets for drug development.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields. The compound has been synthesized through a specific method and has been found to have anticancer, antiviral, and antifungal properties, as well as neuroprotective and anti-inflammatory effects. While there are limitations to using this compound in lab experiments, the compound has several advantages and is a promising candidate for further research and development. Future research could focus on the development of this compound-based drugs and the optimization of the synthesis method, as well as improving the solubility and bioavailability of this compound.
Aplicaciones Científicas De Investigación
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-8-quinolinylpropanamide has been the subject of scientific research due to its potential applications in various fields. The compound has been found to have anticancer, antiviral, and antifungal properties, making it a promising candidate for the development of new drugs. This compound has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-quinolin-8-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-12(23-19(25)14-8-2-3-9-15(14)20(23)26)18(24)22-16-10-4-6-13-7-5-11-21-17(13)16/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBZTQIXMIWZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1N=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B4081124.png)
![methyl 4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4081126.png)
![1-(3-methoxyphenyl)-3-methyl-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one](/img/structure/B4081135.png)

![N-(4-fluorobenzyl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4081147.png)
![2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4081155.png)
![N-[4-(acetylamino)phenyl]-2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4081167.png)

![N-[(1R)-1-(3-methoxyphenyl)ethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4081194.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B4081195.png)
![N-ethyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4081203.png)

![3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B4081221.png)
![ethyl 4-{[2-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B4081225.png)